molecular formula C6H3Cl4N B044146 2,3,4,5-Tetrachloroaniline CAS No. 634-83-3

2,3,4,5-Tetrachloroaniline

Cat. No.: B044146
CAS No.: 634-83-3
M. Wt: 230.9 g/mol
InChI Key: GBKZRUCVLTWAML-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloroaniline is an organic compound with the molecular formula C6H3Cl4N . It is a chlorinated derivative of aniline and is characterized by the presence of four chlorine atoms attached to the benzene ring. This compound is known for its fungicidal properties and is used as an intermediate in the synthesis of various chlorinated compounds, including polychlorinated biphenyls .

Scientific Research Applications

2,3,4,5-Tetrachloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chlorinated compounds, including polychlorinated biphenyls.

    Biology: Studies have investigated its toxicokinetics and effects on aquatic organisms such as guppies.

    Medicine: Research has explored its potential antileukemic activity when complexed with platinum.

    Industry: It is utilized in the production of fungicides and other agrochemicals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloroaniline can be synthesized through the chlorination of aniline or its derivatives. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,3,4,6-Tetrachloroaniline
  • 2,3,5,6-Tetrachloroaniline
  • 3,4,5-Trichloroaniline

Comparison: 2,3,4,5-Tetrachloroaniline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to other tetrachloroanilines, it has a different reactivity profile and toxicity. For instance, 3,4,5-trichloroaniline forms complexes with platinum that exhibit antileukemic activity, highlighting the diverse applications of chlorinated anilines .

Properties

IUPAC Name

2,3,4,5-tetrachloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKZRUCVLTWAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212810
Record name 2,3,4,5-Tetrachloroaniline
Source EPA DSSTox
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Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-83-3
Record name 2,3,4,5-Tetrachloroaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrachloroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachloroaniline
Source EPA DSSTox
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Record name 2,3,4,5-tetrachloroaniline
Source European Chemicals Agency (ECHA)
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Record name 2,3,4,5-TETRACHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental fates of 2,3,4,5-Tetrachloroaniline (2,3,4,5-TeCA) and how is it biotransformed?

A1: 2,3,4,5-TeCA is a chloroaniline compound found to undergo reductive dehalogenation in anaerobic environments like aquifers [, ] and estuarine sediments []. This process, mediated by microorganisms, replaces halogens with protons in a stepwise manner.

Q2: What factors influence the rate of 2,3,4,5-TeCA degradation in the environment?

A2: Research indicates that the redox conditions of the environment play a crucial role in 2,3,4,5-TeCA degradation. Methanogenic conditions, rather than sulfate-reducing conditions, favor the biodehalogenation of chloroanilines, including 2,3,4,5-TeCA []. The presence of specific electron donors, like butyrate, can also influence the degradation pathway and potentially the rate [].

Q3: What are the identified metabolites of 2,3,4,5-TeCA degradation?

A3: Several metabolites have been identified during the reductive dehalogenation of 2,3,4,5-TeCA:

  • 2,3,5-Trichloroaniline (2,3,5-TriCA): Formed by the removal of a chlorine atom from the para position of 2,3,4,5-TeCA [].
  • 3,5-Dichloroaniline (3,5-DiCA): Generated by further dehalogenation of 2,3,5-TriCA [].
  • 3-Chloroaniline (3-CA): Observed as a product of 3,4-DiCA dechlorination, highlighting the possibility of further dechlorination of the previously mentioned metabolites [].

Q4: Can mathematical models be applied to understand 2,3,4,5-TeCA degradation?

A4: Yes, researchers have successfully employed kinetic models to simulate the degradation process. For example, a first-order branched kinetic model accurately depicted the disappearance of 2,3,4,5-TeCA and the subsequent accumulation of its metabolites in anaerobic estuarine sediment [].

Q5: Is 2,3,4,5-TeCA found in the environment as a sole contaminant?

A5: 2,3,4,5-TeCA is often identified alongside other chlorinated compounds. In agricultural settings, where pentachloronitrobenzene (PCNB) is used as a soil fungicide, 2,3,4,5-TeCA has been detected along with other PCNB metabolites such as pentachloroaniline, methyl pentachlorophenyl sulfoxide (PCTA-SO), pentachlorobenzene, and methyl pentachlorophenyl sulfone (PCTA-SO2) []. This co-occurrence highlights the complex nature of environmental contamination and the potential for combined effects of multiple pollutants.

Q6: Beyond microbial degradation, are there other reported metabolic pathways for 2,3,4,5-TeCA?

A6: While environmental research primarily focuses on microbial dehalogenation, studies in rats revealed a more extensive metabolic breakdown of pentachloronitrobenzene (PCNB), a related compound []. The identified metabolites included various chlorinated thiophenols, thioanisoles, benzenes, phenols, anisoles, and anilines, including 2,3,4,5-TeCA. This finding underscores the potential for diverse metabolic pathways in different organisms and highlights the need for further research on 2,3,4,5-TeCA metabolism in various biological systems.

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